molecular formula C20H18N2O4S B11127449 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B11127449
M. Wt: 382.4 g/mol
InChI Key: OYBYITQNGVAFIY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzoic acid , is a chemical compound with the linear formula

H3COC6H4OC6H4CO2H\text{H}_3\text{COC}_6\text{H}_4\text{OC}_6\text{H}_4\text{CO}_2\text{H}H3​COC6​H4​OC6​H4​CO2​H

. It consists of a benzoic acid core functionalized with a 4-methoxyphenoxy group and an acetylated thiazole moiety.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Thiazole Formation: : The thiazole ring is formed by reacting 2-(4-methoxyphenyl)thiosemicarbazide with acetic anhydride under acidic conditions. This step introduces the thiazole-4-acetyl group.

  • Amidation: : The thiazole-4-acetyl compound is then reacted with benzoic acid in the presence of a coupling agent (such as DCC or EDC) to form the amide bond. This yields 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid.

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactions:

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing novel molecules.

    Biology: Potential bioactive properties due to its structural features.

    Medicine: Investigated for therapeutic effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.

Comparison with Similar Compounds

While there are no direct analogs of this compound, it shares features with other benzoic acid derivatives and thiazole-containing molecules. Its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-26-17-7-5-14(6-8-17)19-22-16(12-27-19)10-18(23)21-11-13-3-2-4-15(9-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25)

InChI Key

OYBYITQNGVAFIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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